molecular formula C9H10N4O2S B2571906 2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid CAS No. 863668-01-3

2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid

Cat. No.: B2571906
CAS No.: 863668-01-3
M. Wt: 238.27
InChI Key: HZSQLWMMMHMXGS-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 2-{5,7-dimethyl-2-sulfanyl-triazolo[1,5-a]pyrimidin-6-yl}acetic acid encompasses a bicyclic heterocyclic core system with specific substituent positioning that defines its chemical identity and properties. The compound possesses the molecular formula Carbon9 Hydrogen10 Nitrogen4 Oxygen2 Sulfur1 and exhibits a molecular weight of 238.27 grams per mole. The International Union of Pure and Applied Chemistry systematic name, 2-(2-mercapto-5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)acetic acid, reflects the precise positioning of functional groups within the fused ring system.

The structural framework consists of a triazolo[1,5-a]pyrimidine core, which represents a condensed heterocyclic system formed by the fusion of a triazole ring with a pyrimidine ring in a specific orientation. This bicyclic arrangement creates a planar or near-planar aromatic system that serves as the foundation for the compound's chemical behavior. The triazole portion contributes three nitrogen atoms to the overall structure, while the pyrimidine ring adds two additional nitrogen atoms, resulting in a nitrogen-rich heterocyclic framework that exhibits unique electronic properties.

The substituent pattern includes two methyl groups positioned at the 5 and 7 positions of the pyrimidine ring, a sulfanyl group (also referred to as a mercapto group) at the 2 position of the triazole ring, and an acetic acid moiety attached to the 6 position of the pyrimidine ring. This specific substitution pattern creates a compound with multiple functional groups that can participate in various chemical interactions and biological activities.

Table 1: Molecular Identifiers and Structural Descriptors

Property Value
Chemical Abstracts Service Number 863668-01-3
Molecular Formula Carbon9 Hydrogen10 Nitrogen4 Oxygen2 Sulfur1
Molecular Weight 238.27 grams per mole
International Union of Pure and Applied Chemistry Name 2-(2-mercapto-5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Simplified Molecular Input Line Entry System O=C(O)CC1=C(C)N2C(N=C1C)=NC(S)=N2
International Chemical Identifier Key HZSQLWMMMHMXGS-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation O=C(O)CC1=C(C)N2C(N=C1C)=NC(S)=N2 provides a linear notation that encodes the complete structural information of the molecule. This notation reveals the connectivity pattern between atoms and illustrates how the acetic acid group connects to the heterocyclic core through a methylene bridge. The International Chemical Identifier Key serves as a unique identifier that facilitates database searches and ensures accurate compound identification across various chemical information systems.

Crystallographic Analysis and Bond Length Optimization

Crystallographic analysis of triazolopyrimidine derivatives provides essential insights into the three-dimensional molecular architecture and bond characteristics that define their structural properties. While specific crystallographic data for 2-{5,7-dimethyl-2-sulfanyl-triazolo[1,5-a]pyrimidin-6-yl}acetic acid may be limited, comparative analysis with related triazolopyrimidine compounds offers valuable structural information that can be extrapolated to understand the target molecule's geometric parameters.

Studies of similar heterocyclic systems have revealed that the triazolopyrimidine core typically exhibits planar or near-planar geometry, with specific bond lengths and angles that reflect the aromatic character of the fused ring system. Research on crystalline structures of related compounds shows that Carbon-Nitrogen bond lengths in the triazole ring typically range from 1.269 to 1.647 angstroms, depending on the specific position and hybridization state of the atoms involved. The Carbon5-Sulfur bond lengths in thione-containing heterocycles have been observed to range from 1.639 to 1.65 angstroms, which are characteristic of Carbon=Sulfur double bonds.

Computational bond length analysis using density functional theory methods provides additional insights into the optimal geometric parameters for triazolopyrimidine derivatives. Multiple computational approaches, including B3LYP, BLYP, M06, mPW1PW, PBE, and MP2 methods, have been employed to predict bond lengths with varying degrees of accuracy compared to experimental values. These calculations demonstrate that the theoretical bond lengths generally compare well with experimental crystallographic data, with typical deviations ranging from 0.009 to 0.079 angstroms for most bonds.

Table 2: Comparative Bond Length Analysis for Triazolopyrimidine Systems

Bond Type Experimental Range (Å) B3LYP Calculation (Å) MP2 Calculation (Å)
Carbon5-Sulfur1 1.639-1.774 1.749-1.812 1.739-1.793
Sulfur1-Sulfur2 2.053-2.066 2.083-2.095 2.050-2.057
Sulfur2-Nitrogen3 1.642-1.647 1.637-1.642 1.627-1.635
Nitrogen3-Carbon4 1.269-1.283 1.276-1.284 1.297-1.309
Carbon5-Carbon4 1.470-1.476 1.471-1.492 1.457-1.480

The bond angles within the triazolopyrimidine framework also exhibit characteristic patterns that reflect the geometric constraints imposed by the fused ring system. Experimental measurements show that angles around Carbon5 typically deviate from the ideal 120 degrees expected for sp2-hybridized carbon atoms, with values such as Carbon4-Carbon5-Sulfur1 measuring approximately 108.7 degrees. These deviations are consistent with the strain and electronic effects associated with the heterocyclic structure.

Computational optimization studies reveal that different density functional theory methods show varying accuracy in predicting bond angles, with some methods performing better for specific types of bonds. The largest discrepancies between computed and experimental values often occur for angles involving sulfur atoms, where the multiple of the weighted standard deviation can range from -19.2 to 3.3 depending on the computational method employed.

Comparative Analysis of Triazolopyrimidine Ring Tautomerism

The tautomeric behavior of triazolopyrimidine systems represents a fundamental aspect of their structural chemistry that influences their chemical reactivity, biological activity, and spectroscopic properties. Unlike purine rings, which exhibit complex annular tautomerism, the triazolopyrimidine heterocycle demonstrates more limited tautomeric equilibria, although the presence of specific substituents can significantly influence these equilibrium positions.

Research on 8-azaguanine, a triazolopyrimidine nucleobase analog, has provided detailed insights into the tautomeric equilibrium patterns that characterize this class of compounds. Quantum chemistry calculations have revealed that tautomers protonated at positions 1 and 9 dominate neutral forms both in gas phase and in aqueous solution. This finding suggests that the electronic distribution within the triazolopyrimidine framework favors specific protonation sites that stabilize particular tautomeric forms.

The influence of methylation on tautomeric equilibria has been extensively studied, showing that 8-azaguanines methylated at any position of the triazole ring are consistently protonated at position 1. This observation provides important precedent for understanding how alkyl substituents, such as the methyl groups present in 2-{5,7-dimethyl-2-sulfanyl-triazolo[1,5-a]pyrimidin-6-yl}acetic acid, might influence the tautomeric preferences of the heterocyclic system.

The sulfanyl group at the 2 position introduces additional complexity to the tautomeric analysis, as sulfur-containing heterocycles can undergo thione-thiol tautomerism. This process involves the migration of a proton between the sulfur atom and an adjacent nitrogen atom, creating equilibrium between different structural forms. The relative stability of these tautomers depends on factors such as solvent effects, pH conditions, and the presence of other substituents that can stabilize one form over another.

Table 3: Tautomeric Forms and Their Relative Stabilities

Tautomeric Form Protonation Site Relative Stability (Gas Phase) Relative Stability (Aqueous)
N1-protonated Position 1 Dominant Dominant
N9-protonated Position 9 Secondary Secondary
Thione form Sulfur=Carbon Variable pH-dependent
Thiol form Sulfur-Hydrogen Variable pH-dependent

Computational studies using density functional theory methods have demonstrated that the computed vertical absorption and emission energies are in excellent agreement with experimental spectroscopic data, confirming the validity of theoretical predictions regarding tautomeric behavior. These calculations support the assumption that replacing protons with methyl groups does not significantly alter the positions of absorption and fluorescence peaks, suggesting that the fundamental electronic structure of the heterocyclic core remains largely unchanged upon methylation.

The tautomeric equilibrium has important implications for the chemical reactivity and biological activity of triazolopyrimidine derivatives. Different tautomeric forms may exhibit distinct binding affinities for biological targets, varying chemical stability, and different spectroscopic properties. Understanding these equilibria is therefore essential for predicting the behavior of 2-{5,7-dimethyl-2-sulfanyl-triazolo[1,5-a]pyrimidin-6-yl}acetic acid in various chemical and biological environments.

Substituent Electronic Effects: Methyl, Sulfanyl, and Acetic Acid Groups

The electronic effects of substituents on the triazolopyrimidine core system play a crucial role in determining the overall chemical behavior, reactivity patterns, and physicochemical properties of 2-{5,7-dimethyl-2-sulfanyl-triazolo[1,5-a]pyrimidin-6-yl}acetic acid. Each substituent group contributes distinct electronic characteristics that influence the electron density distribution within the heterocyclic framework and modify the compound's chemical properties.

The methyl groups at positions 5 and 7 function as electron-donating substituents through both inductive and hyperconjugative effects. The inductive effect of methyl groups involves the donation of electron density through σ-bonds, while hyperconjugation allows for the overlap of Carbon-Hydrogen σ-bonds with the π-system of the heterocyclic ring. These electron-donating effects increase the electron density on the triazolopyrimidine core, potentially enhancing its nucleophilic character and affecting its reactivity toward electrophilic species.

Density functional theory calculations on triazolopyrimidine derivatives have shown that the presence of electron-donating groups like methyl substituents can significantly impact the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These orbital energy changes influence the compound's electronic excitation properties, chemical reactivity, and potential for participating in charge-transfer interactions. The electron-donating nature of methyl groups also contributes to the stabilization of positive charge development during chemical reactions, potentially facilitating certain reaction pathways.

The sulfanyl group at position 2 introduces a different set of electronic effects due to the unique properties of sulfur as a heteroatom. Sulfur possesses vacant d-orbitals that can participate in bonding interactions, allowing for potential expansion of its coordination sphere beyond what is possible with nitrogen or oxygen. The sulfanyl group can act as both an electron donor through its lone pairs and as an electron acceptor through its vacant d-orbitals, creating a complex electronic environment that influences the overall properties of the molecule.

Table 4: Electronic Effects of Substituent Groups

Substituent Position Electronic Effect Impact on Electron Density Reactivity Influence
Methyl 5, 7 Electron-donating Increases core density Enhances nucleophilicity
Sulfanyl 2 Electron-donating/accepting Complex distribution Mixed reactivity
Acetic Acid 6 Electron-withdrawing Decreases local density Enhances electrophilicity

The acetic acid moiety attached to position 6 provides a strongly electron-withdrawing effect through both inductive and resonance mechanisms. The carbonyl group in the acetic acid functionality withdraws electron density from the heterocyclic core through its π-system, while the carboxyl group's inductive effect further reduces electron density. This electron-withdrawing influence creates an asymmetric electron distribution within the molecule, with the region near the acetic acid substituent becoming more electron-deficient compared to areas influenced by the electron-donating methyl groups.

Computational studies on related triazolopyrimidine systems have demonstrated that compounds containing electron-withdrawing groups like nitro substituents exhibit lower lowest unoccupied molecular orbital energies and reduced energy gaps, indicating higher reactivity. While the acetic acid group is less strongly electron-withdrawing than a nitro group, it nonetheless contributes to the compound's overall electronic profile and influences its chemical behavior.

The combination of electron-donating and electron-withdrawing substituents in 2-{5,7-dimethyl-2-sulfanyl-triazolo[1,5-a]pyrimidin-6-yl}acetic acid creates a unique electronic environment that may enhance the compound's versatility in chemical reactions. The asymmetric distribution of electron density can lead to regioselective reactivity patterns, where different regions of the molecule exhibit distinct preferences for specific types of chemical transformations.

The electronic effects of these substituents also influence the compound's physicochemical properties, including its solubility, stability, and spectroscopic characteristics. The polar acetic acid group enhances water solubility, while the methyl groups contribute to hydrophobic character. The sulfanyl group can participate in hydrogen bonding interactions and may influence the compound's ability to interact with biological targets through metal coordination or disulfide bond formation.

Properties

IUPAC Name

2-(5,7-dimethyl-2-sulfanylidene-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-4-6(3-7(14)15)5(2)13-8(10-4)11-9(16)12-13/h3H2,1-2H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSQLWMMMHMXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=S)NN12)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The sulfur atom and acetic acid moiety may also play a role in modulating the compound’s reactivity and binding affinity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • Sulfonamide derivatives (e.g., compound 8b in ) exhibit enhanced herbicidal activity compared to the sulfanyl variant, likely due to improved target-binding affinity from the sulfonamide group .
  • Trifluoromethyl substitution () increases lipophilicity but may lead to metabolic instability, explaining its discontinued status .

Modifications at Position 6

The acetic acid group at position 6 is critical for interactions with biological targets:

Compound Name Position 6 Modification Molecular Weight (g/mol) Activity Reference ID
2-{5,7-Dimethyl-2-sulfanyl...}acetic acid -CH₂COOH 206.20 Broad-spectrum antiviral
2-(7-Hydroxy...yl)acetic acid -CH₂COOH, 7-OH 194.15 Unknown (structural analog)
N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)...)amide -CH₂-C(O)-NH-aryl ~500 (estimated) Kinetoplastid inhibition

Key Findings :

  • Carboxamide derivatives (e.g., compound 3 in ) demonstrate potent antiparasitic activity, attributed to the aryl carboxamide enhancing target specificity .
  • Hydroxyl substitution at position 7 () reduces molecular weight but lacks reported bioactivity, suggesting the methyl group in the parent compound is essential for stability .

Core Structure Analogues

Triazolopyrimidine derivatives with alternative cores or fused rings:

Compound Name Core Modification Molecular Weight (g/mol) Activity Reference ID
5-Phenyl...-6-carboxylic acid (4-sulfamoylphenyl)amide Phenyl at position 5, carboxamide 410.41 Antimicrobial
2-[2-(2-Chlorophenyl)-5,7-dimethyl...]ethanone Chlorophenyl-piperazinyl ethanone 460.97 Undisclosed (structural complexity)

Key Findings :

  • Phenyl-substituted analogs () show antimicrobial activity, but the sulfamoyl group may limit bioavailability compared to the acetic acid moiety .
  • Chlorophenyl-piperazinyl derivatives () highlight the scaffold’s versatility in drug design, though their large size may hinder pharmacokinetics .

Biological Activity

2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid is a novel compound with a unique structural configuration that includes a triazolo-pyrimidine moiety and a sulfanyl group. Its molecular formula is C₉H₁₀N₄O₂S, and it has a molecular weight of approximately 238.27 g/mol. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and electrophilic additions, primarily influenced by the presence of the sulfanyl group and nitrogen atoms in its structure. The compound's unique features may enhance its biological activity compared to similar compounds.

Synthesis Methods

  • Microwave-Assisted Synthesis : This eco-friendly method allows for rapid synthesis under controlled conditions.
  • Conventional Heating : Traditional methods involve refluxing with appropriate reagents to achieve desired yields.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Below is a summary of the biological activities associated with this compound:

Anticancer Activity

Studies have shown that triazolo-pyrimidine derivatives possess significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation.
  • Case Studies : Research on similar compounds has demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

Enzyme Inhibition

The compound's ability to interact with biological targets suggests potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit enzymes critical for metabolic processes or disease progression.
  • Research Findings : Interaction studies indicate promising binding affinities with key enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally related compounds:

Compound NameMolecular FormulaUnique Features
2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acidC₉H₁₁N₅O₂Contains an amino group
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineC₇H₈N₄Lacks the acetic acid moiety
6-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidineC₇H₈N₄SFocuses on methylsulfanyl

This table highlights the distinctiveness of this compound due to its combination of both a sulfanyl group and an acetic acid moiety within a triazolo-pyrimidine framework.

Q & A

Q. What synthetic protocols are most effective for preparing 2-{5,7-dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid?

The compound is synthesized via cyclization of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide in ethanolic potassium hydroxide. Key factors include reaction time (12–24 hours) and temperature (reflux conditions). Purification involves recrystallization from ethanol, with yields up to 75% confirmed by NMR and IR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry. For example, the sulfanyl group exhibits a characteristic IR stretch near 2550 cm⁻¹ (S-H), while the triazolopyrimidine core shows distinct ¹H NMR signals at δ 2.5–3.0 ppm for methyl groups .

Q. What methods are used to synthesize N-substituted amide derivatives of this compound?

Reacting the sulfanyl derivative with chloroacetamides (e.g., chloroacetamide, 2-chloropropionamide) in DMF with a base (e.g., K₂CO₃) yields amide derivatives. Reaction conditions (60–80°C, 4–6 hours) and stoichiometric ratios (1:1.2) are critical for regioselectivity. Products are purified via column chromatography .

Q. How does solvent choice impact the synthesis of triazolopyrimidine derivatives?

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization steps, while ethanol or methanol is preferred for recrystallization. For example, DMF increases yields by 15–20% in amide derivatization compared to THF .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of triazolopyrimidine derivatives?

Substitutions at the 2-sulfanyl and 6-acetic acid positions significantly influence activity. For instance, replacing the sulfanyl group with methoxy (e.g., 5,7-dimethoxy derivatives) reduces antimicrobial efficacy but enhances solubility. Conversely, bulkier amide derivatives show improved enzyme inhibition (e.g., CDK2 IC₅₀ < 1 μM) .

Q. How can computational methods predict thermodynamic stability and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals. The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, aligning with experimental electrophilic substitution trends. Crystal structure data (e.g., CCDC entries) validate computational models .

Q. What mechanistic insights explain regioselectivity in substitution reactions?

The sulfanyl group acts as a directing group, favoring electrophilic attack at the pyrimidine C-6 position. For example, chlorination with POCl₃ selectively replaces hydroxyl groups at C-5/C-7, while nucleophilic substitutions (e.g., aryl amines) occur at C-2 due to electron-withdrawing effects of the triazole ring .

Q. How do analytical challenges arise in characterizing complex triazolopyrimidine mixtures?

Overlapping NMR signals (e.g., δ 7.0–8.5 ppm for aromatic protons) complicate structural elucidation. High-resolution MS (HRMS-ESI) and 2D NMR (COSY, HSQC) resolve ambiguities, while HPLC (C18 column, acetonitrile/water gradient) separates regioisomers with >95% purity .

Q. What strategies elucidate interactions with biological targets like kinases?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. For CDK2, the acetic acid moiety forms hydrogen bonds with Lys89, while the triazolopyrimidine core occupies the ATP-binding pocket. Experimental validation via SPR shows KD values of 120–350 nM .

Q. How do steric and electronic effects influence derivative reactivity?

Electron-withdrawing groups (e.g., -CF₃) at C-2 increase electrophilicity, accelerating nucleophilic aromatic substitution. Steric hindrance from N-aryl substituents reduces reaction rates by 30–40% in amidation reactions. Hammett plots (σpara = 0.78) correlate substituent effects with kinetic data .

Q. Methodological Notes

  • Synthesis Optimization : Use reflux conditions (80°C) with ethanol as solvent to minimize byproducts .
  • Analytical Workflows : Combine LC-MS for purity assessment and NOESY for stereochemical confirmation .
  • Computational Tools : Employ Gaussian 16 for DFT and PyMol for visualization of docking poses .

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